3-(Bromomethyl)tetrahydrofuran
Overview
Description
3-(Bromomethyl)tetrahydrofuran is an organic compound with the molecular formula C5H9BrO. It is a brominated derivative of tetrahydrofuran, characterized by a bromomethyl group attached to the third carbon of the tetrahydrofuran ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)tetrahydrofuran can be synthesized through several methods. One common approach involves the bromination of tetrahydrofuran derivatives. For example, starting with 3-hydroxymethyl tetrahydrofuran, the compound can be converted to this compound using hydrobromic acid or other brominating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process typically requires precise control of temperature, reaction time, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can yield tetrahydrofuran derivatives with different functional groups
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in these reactions
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(Bromomethyl)tetrahydrofuran has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the preparation of thiazoleurea derivatives, which have potential antitumor activity.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)tetrahydrofuran primarily involves its reactivity as a brominated compound. The bromomethyl group is highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)tetrahydro-2H-pyran
- 3-(Aminomethyl)tetrahydrofuran
- Tetrahydro-3-furanmethanol
- 4-Bromotetrahydropyran
- 3-Bromooxetane
Uniqueness
3-(Bromomethyl)tetrahydrofuran is unique due to its specific structure, which provides distinct reactivity compared to other brominated tetrahydrofuran derivatives. Its position of the bromomethyl group on the third carbon of the tetrahydrofuran ring allows for unique substitution patterns and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
3-(bromomethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQYVOIYCYAVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556932 | |
Record name | 3-(Bromomethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165253-29-2 | |
Record name | 3-(Bromomethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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